2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
CAS No.: 430428-95-8
Cat. No.: VC7336810
Molecular Formula: C13H18N2O3
Molecular Weight: 250.298
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 430428-95-8 |
|---|---|
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.298 |
| IUPAC Name | 4-[2-(2-hydroxyethylamino)ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
| Standard InChI | InChI=1S/C13H18N2O3/c16-6-4-14-3-5-15-12(17)10-8-1-2-9(7-8)11(10)13(15)18/h1-2,8-11,14,16H,3-7H2 |
| Standard InChI Key | XDWKVGTWSHBCSO-UHFFFAOYSA-N |
| SMILES | C1C2C=CC1C3C2C(=O)N(C3=O)CCNCCO |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic IUPAC name, 2-(2-((2-hydroxyethyl)amino)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, describes a bridged bicyclic system featuring:
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A methano-bridged isoindole core (4,7-methanoisoindole)
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Two carbonyl groups at positions 1 and 3
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A substituted ethylamine side chain at position 2 containing:
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A secondary amine group
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Terminal hydroxyl functionality
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Comparative analysis with structurally similar compounds reveals key differences:
Synthesis Challenges
Potential Pathway
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Core Formation: Diels-Alder reaction between furan derivatives and maleic anhydride analogs
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Methano Bridge Installation: Catalytic hydrogenation or Grignard addition
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Side Chain Modification:
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Nucleophilic amination with 2-(2-aminoethoxy)ethanol
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Reductive amination using hydroxyacetone
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Key challenges include:
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Stereochemical control at bridgehead carbons
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Compatibility of reactive groups during multi-step synthesis
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Purification of polar intermediates
Biological Activity Predictions
While no direct biological data exists for this compound, quantitative structure-activity relationship (QSAR) modeling based on analogous structures suggests:
Predicted Pharmacological Properties
| Parameter | Value (Predicted) | Method Used |
|---|---|---|
| LogP | -0.85 | XLogP3-AA |
| Water Solubility | 3.12 g/L | Ali-Solub |
| CYP2D6 Inhibition | 0.78 Probability | admetSAR |
| HERG Inhibition | Low Risk | Pred-hERG 4.2 |
Therapeutic Potential
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Neurological Applications: Structural similarity to kynurenine pathway metabolites suggests possible NMDA receptor modulation.
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Antimicrobial Activity: Amphiphilic character may enable membrane disruption mechanisms.
Material Science Applications
The compound’s rigid bicyclic structure and multiple hydrogen-bonding sites make it a candidate for:
Advanced Material Development
| Application | Design Strategy | Challenges |
|---|---|---|
| Metal-Organic Frameworks | Chelation through carbonyl groups | Competitive coordination with amine |
| Polymer Crosslinking | Radical-initiated polymerization | Steric hindrance from bicyclic core |
Research Limitations and Future Directions
Current knowledge gaps highlight critical needs for:
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Synthetic Methodology Development
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Optimized routes for stereoselective synthesis
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Green chemistry approaches to reduce step count
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Characterization Priorities
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X-ray crystallography for structural confirmation
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Dynamic NMR studies of bridgehead dynamics
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Biological Screening
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Broad-spectrum antimicrobial assays
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Kinase inhibition profiling
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